(E)-4-methyl-N'-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-methyl-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a naphthalene moiety, a pyrazole ring, and a hydrazone linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and 1-(naphthalen-2-yl)ethanone. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions in ethanol. The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-methyl-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the naphthalene or pyrazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of naphthoquinones or pyrazole oxides.
Reduction: Formation of reduced hydrazones or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(E)-4-methyl-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of (E)-4-methyl-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its hydrazone linkage allows it to form stable complexes with metal ions, which can be exploited in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- **4-bromo-2-((E)-(1-(naphthalen-2-yl)ethylidene)hydrazono)methyl)phenol
- **N’-[(1E)-1-(Naphthalen-2-yl)ethylidene]methoxycarbohydrazide
- **2-[1-(naphthalen-2-yl)ethylidene]hydrazinecarbothioamide
Uniqueness
(E)-4-methyl-N’-(1-(naphthalen-2-yl)ethylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of a naphthalene moiety, a pyrazole ring, and a hydrazone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-methyl-N-[(E)-1-naphthalen-2-ylethylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O/c1-15-21(18-9-4-3-5-10-18)25-26-22(15)23(28)27-24-16(2)19-13-12-17-8-6-7-11-20(17)14-19/h3-14H,1-2H3,(H,25,26)(H,27,28)/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRGSEMVEKGKKY-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.